molecular formula C15H22BrNO B14574863 3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide CAS No. 61321-18-4

3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide

Cat. No.: B14574863
CAS No.: 61321-18-4
M. Wt: 312.24 g/mol
InChI Key: JRBBDIZFSKGGEK-UHFFFAOYSA-N
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Description

3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide is a nitrogen-containing heterocyclic compound. The core structure, 2-azabicyclo[3.2.1]octane, is a bicyclic system consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. This compound has significant potential in drug discovery due to its unique structure and bioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol typically involves the construction of the 2-azabicyclo[3.2.1]octane core. One common method is the [5+2] cycloaddition reaction, which can be achieved through oxidative dearomatization-induced cascade reactions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenolic hydroxyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

  • **Oxid

Properties

CAS No.

61321-18-4

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

IUPAC Name

3-(2-ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide

InChI

InChI=1S/C15H21NO.BrH/c1-2-16-9-8-15(7-6-13(16)11-15)12-4-3-5-14(17)10-12;/h3-5,10,13,17H,2,6-9,11H2,1H3;1H

InChI Key

JRBBDIZFSKGGEK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CCC1C2)C3=CC(=CC=C3)O.Br

Origin of Product

United States

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